

Scillaridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Scillaridin A

Cat. No.: B1293785

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This technical guide provides an in-depth overview of **Scillaridin A**, a bufadienolide-type cardiac glycoside aglycone. It details the compound's chemical structure, physicochemical properties, and known biological activities, with a focus on its mechanism of action as both a cardiotonic agent and a potential anticancer compound. This document is intended to serve as a comprehensive resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Structure

Scillaridin A is a steroidal aglycone, forming the core structure of several naturally occurring cardiac glycosides, most notably Pro**scillaridin A** and Scillaren A. These glycosides are primarily isolated from plants of the *Drimia* (formerly *Urginea*) genus, such as *Drimia maritima* (sea squill). **Scillaridin A** itself is formed upon the hydrolytic cleavage of the sugar moieties from these parent glycosides.

The fundamental structure consists of a steroid nucleus with a six-membered lactone ring (a pyran-2-one) attached at the C17 position, which is characteristic of bufadienolides.

Table 1: Chemical Identifiers for **Scillaridin A** and Related Glycosides

Identifier	Scillaridin A	Proscillaridin A	Scillaren A
CAS Number	545-51-7	466-06-8	124-99-2[1][2][3]
Molecular Formula	C ₂₄ H ₃₀ O ₃	C ₃₀ H ₄₂ O ₈	C ₃₆ H ₅₂ O ₁₃ [1][2][3]
IUPAC Name	5-[(10R,13R,14S,17R)-14-hydroxy-10,13-dimethyl-1,2,7,8,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one	5-[(3S,8R,9S,10R,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one	5-[(3S,8R,9S,10R,13R,14S,17R)-3-[(2R,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one[1]
SMILES	<chem>C[C@]12CCC3C([C@]1(CC[C@@H]2C4=CO(=O)C=C4O)CC=C5[C@@]3(CCC=C5)C</chem>	<chem>C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O"O">C@@HO</chem>	<chem>C[C@H]1--INVALID-LINK--O[C@H]2CC[C@@]3([C@H]4CC[C@@]5(--INVALID-LINK--O)C6=COC(=O)C=C6)C)C)O"O">C@@HO[1][2]</chem>
InChIKey	KBOQXVVZFSWICE-BSKUUKNUSA-N	MYEJFUXQJGHEQK-ALRJYLEOSA-N	NXJOCELNFPKGKIV-ARHXXGKOSA-N[2]

Physicochemical Properties

The physical and chemical properties of **Scillaridin A** are characteristic of a steroidal compound. Its glycosidic derivatives, **Proscillaridin A** and **Scillaren A**, exhibit increased polarity and water solubility due to the presence of sugar moieties.

Table 2: Physicochemical Properties of **Scillaridin A** and Related Glycosides

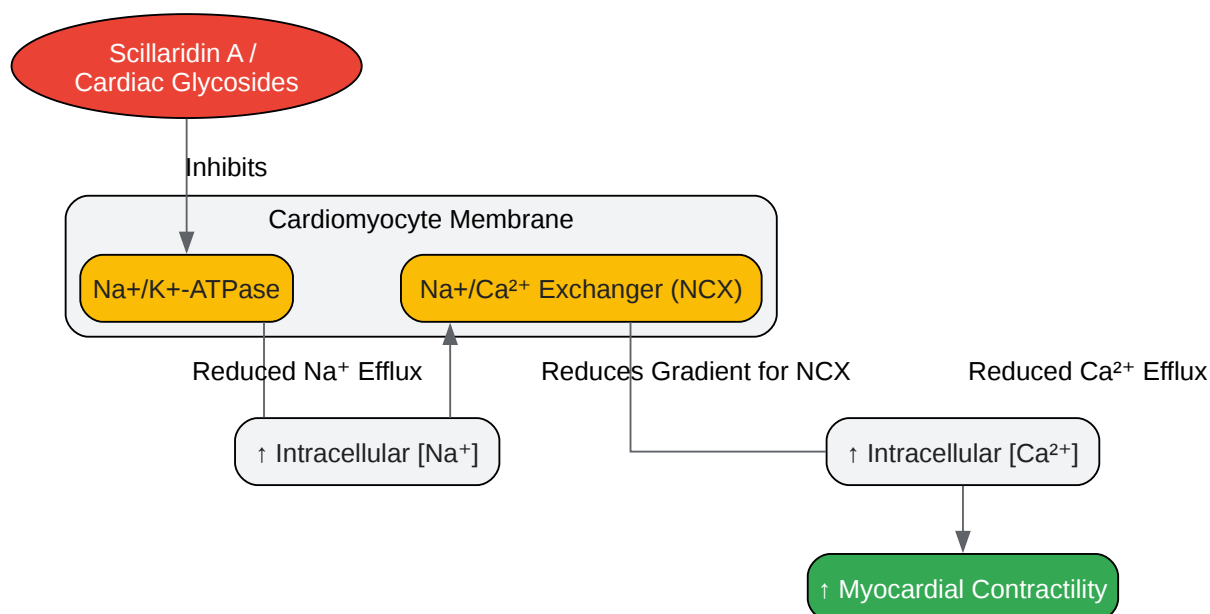
Property	Scillaridin A	Proscillaridin A	Scillaren A
Molecular Weight	366.49 g/mol	530.66 g/mol	692.79 g/mol [1] [2] [3]
Appearance	Solid powder	White Powder	Solid powder [3]
Melting Point	Not specified	237-240 °C	193-194 °C
Solubility	Not specified	Soluble in DMSO	Soluble in DMSO [3] ; Sparingly soluble in water; Soluble in 80 parts methanol
Storage	Store at 2°C - 8°C under inert gas	Store in a cool, dry place	Store at -20°C [2] [4]

Biological Activity and Signaling Pathways

The biological activity of **Scillaridin A** and its parent glycosides stems from their ability to specifically inhibit the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) enzyme, an ion pump crucial for maintaining electrochemical gradients across cell membranes.[\[5\]](#) This primary action initiates a cascade of downstream effects, leading to its well-known cardiotonic properties and its more recently explored anticancer activities.

Cardiotonic Effects: Mechanism of Action

The inhibition of Na⁺/K⁺-ATPase in cardiac myocytes is the cornerstone of the cardiotonic effects of **Scillaridin A**-related compounds. This process leads to an increase in cardiac contractility (positive inotropy).



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Mechanism of Cardiotoxic Action.

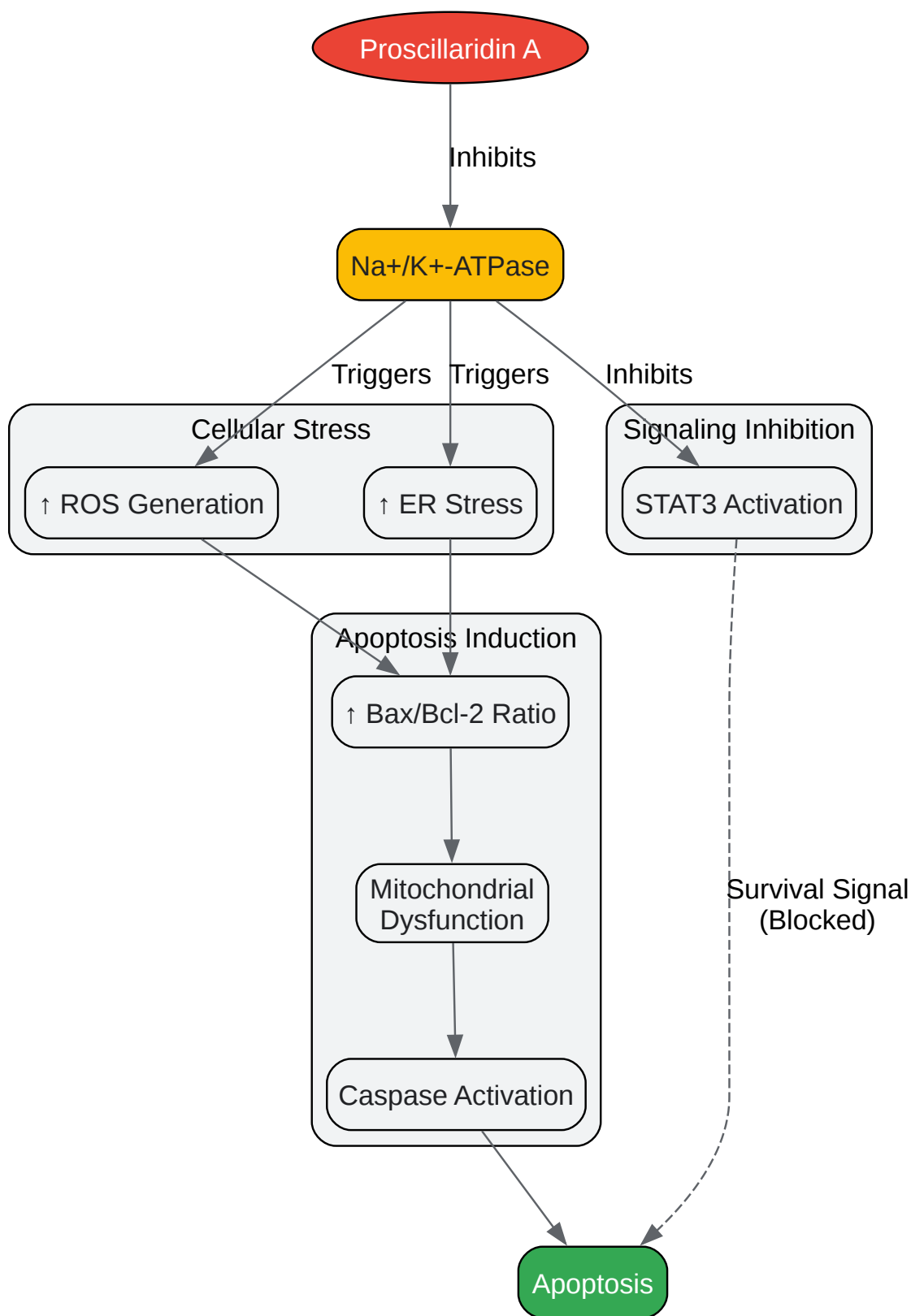
Anticancer Activity

Recent research has focused on the potent anticancer properties of cardiac glycosides, including **Proscillaridin A**. These effects are initiated by the same primary mechanism—**Na⁺/K⁺-ATPase** inhibition—but trigger distinct downstream pathways in cancer cells, ultimately leading to apoptosis and inhibition of proliferation.^{[6][7]} Studies on **Proscillaridin A** have elucidated a multi-faceted anticancer mechanism.

Key anticancer signaling pathways affected by **Proscillaridin A** include:

- **Induction of Oxidative and ER Stress:** The compound leads to an increase in reactive oxygen species (ROS) and induces endoplasmic reticulum (ER) stress, evidenced by the phosphorylation of eIF2 α and increased expression of ATF4 and CHOP.

- Inhibition of STAT3 Pathway: Pro**scillaridin A** has been shown to inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cancer cell survival and proliferation.[6][8]
- Modulation of Apoptotic Proteins: The treatment triggers apoptosis by increasing the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, and activating caspases and PARP cleavage.[8]
- Topoisomerase Inhibition: Pro**scillaridin A** has been identified as a potent inhibitor of both topoisomerase I and II, with IC₅₀ values of 30 nM and 100 nM, respectively.



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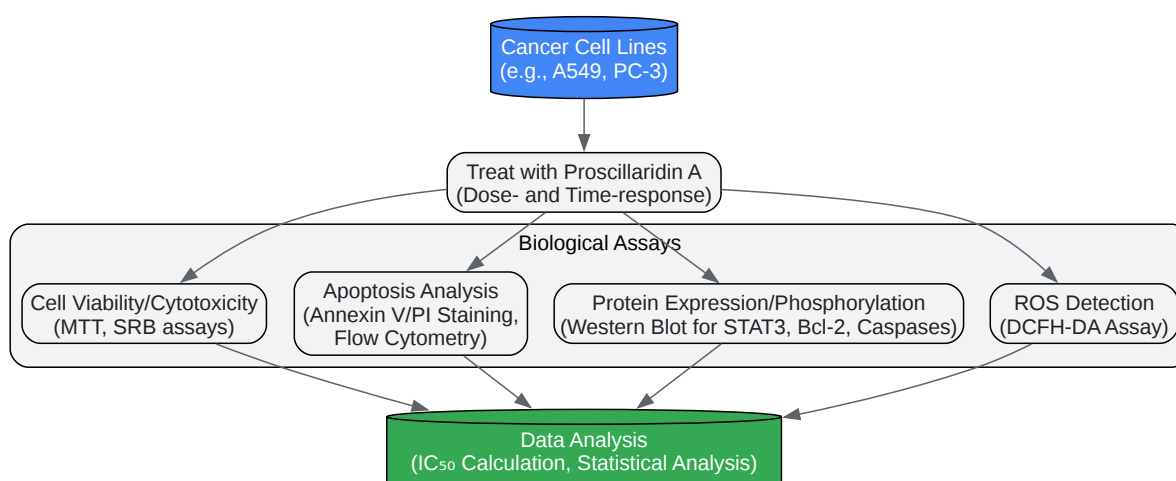
Anticancer Signaling Pathways of Proscillaridin A.

Experimental Protocols

Detailed experimental protocols require access to full-text publications. However, based on the available literature, the investigation of **Scillaridin A** and its derivatives involves a range of standard and specialized assays. The following section outlines the types of methodologies commonly employed.

In Vitro Anticancer Activity Assessment

A typical workflow to assess the anticancer potential of a compound like **Proscillaridin A** involves multiple stages, from initial cytotoxicity screening to mechanistic studies.



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Workflow for In Vitro Anticancer Evaluation.

- Cell Culture: Human cancer cell lines (e.g., A549 lung adenocarcinoma, PC-3 prostate cancer) and corresponding normal cell lines (e.g., NL-20) are cultured under standard conditions (e.g., 37°C, 5% CO₂).

- **Cell Viability and Proliferation Assays:** To determine the cytotoxic and anti-proliferative effects, cells are treated with varying concentrations of the compound for different time points (e.g., 24, 48, 72 hours). Cell viability is then measured using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Sulforhodamine B (SRB). The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
- **Apoptosis Assays:** The induction of apoptosis is commonly quantified using flow cytometry after staining cells with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI, to detect late apoptotic/necrotic cells).
- **Western Blot Analysis:** To investigate the effect on specific signaling pathways, protein expression and phosphorylation status are analyzed by Western blotting. This involves lysing the treated cells, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with antibodies specific to target proteins (e.g., STAT3, phospho-STAT3, Bcl-2, Bax, cleaved caspase-3, PARP).
- **Reactive Oxygen Species (ROS) Detection:** Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein diacetate (DCFH-DA).

Na⁺/K⁺-ATPase Inhibition Assay

The direct inhibitory effect on the primary target is quantified using an enzyme activity assay.

- **Enzyme Preparation:** Na⁺/K⁺-ATPase is prepared from animal tissues (e.g., dog kidney, rat brain) through homogenization and differential centrifugation to isolate a microsomal fraction rich in the enzyme.
- **Activity Measurement:** The assay measures the rate of ATP hydrolysis by the enzyme, typically by quantifying the amount of inorganic phosphate (Pi) released. The specific Na⁺/K⁺-ATPase activity is determined by calculating the difference in Pi released in the presence and absence of a known specific inhibitor, such as ouabain. The inhibitory potential of **Scillaridin A** is determined by measuring the enzyme activity across a range of compound concentrations to calculate an IC₅₀ value.

Conclusion

Scillaridin A, as the aglycone of a class of potent cardiac glycosides, represents a molecule of significant pharmacological interest. Its well-established role as a Na⁺/K⁺-ATPase inhibitor forms the basis of its cardiotonic properties. Furthermore, emerging research, primarily on its glycoside derivative **Proscillaridin A**, highlights a complex and promising mechanism of anticancer activity involving the induction of cellular stress and apoptosis, and the inhibition of key cancer survival pathways like STAT3. This technical guide summarizes the core chemical and biological knowledge of **Scillaridin A**, providing a foundation for further research and development in both cardiology and oncology. Future studies should focus on elucidating the specific signaling pathways and therapeutic potential of the **Scillaridin A** aglycone itself in various cancer models.

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- To cite this document: BenchChem. [Scillaridin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1293785#scillaridin-a-chemical-structure-and-properties]

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